molecular formula C16H19N3 B6445905 N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine CAS No. 2548991-00-8

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine

Cat. No.: B6445905
CAS No.: 2548991-00-8
M. Wt: 253.34 g/mol
InChI Key: HPYXARFUZWDNNA-UHFFFAOYSA-N
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Description

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C16H19N3 This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrimidine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.

    Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the benzyl group.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-cyclopropyl-N,6-dimethylpyrimidin-4-amine: Lacks the benzyl group, leading to different reactivity and applications.

    N-cyclopropyl-2,6-dimethylpyrimidin-4-amine: Similar structure but without the benzyl group, affecting its chemical properties.

Uniqueness: N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-cyclopropyl-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-10-15(18-16(17-12)14-8-9-14)19(2)11-13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYXARFUZWDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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